molecular formula C9H8ClF B1324626 2-Chloro-3-(4-fluorophenyl)-1-propene CAS No. 731773-08-3

2-Chloro-3-(4-fluorophenyl)-1-propene

Cat. No. B1324626
M. Wt: 170.61 g/mol
InChI Key: FOUXGOWCGSOVLM-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “2-Chloro-3-(4-fluorophenyl)-1-propene” often belong to the class of organic compounds known as halogenated hydrocarbons. These are compounds containing a hydrocarbon with one or more halogen atoms attached to it .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(4-fluorophenyl)-1-propene” would likely consist of a propene backbone with a chloro group at the 2nd carbon and a 4-fluorophenyl group at the 3rd carbon .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound .

Scientific Research Applications

Molecular Structure and Analysis

  • The compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, closely related to the specified chemical, was synthesized and its structure confirmed through IR and X-ray diffraction studies. Vibrational wavenumbers were calculated and assigned, indicating the molecule's stability due to hyper-conjugative interactions and charge delocalization. Its notable first hyperpolarizability suggests potential in nonlinear optical (NLO) materials, with an electron density transfer observed from the chlorophenyl to the fluorophenyl ring (Najiya et al., 2014).

Synthesis and Reactivity

  • Another study focused on synthesizing derivatives of 2-chloro-3-(4-fluorophenyl)-1-propene, highlighting their photophysical properties and computational analysis. These compounds, upon synthesis, exhibited specific UV, emission, and fluorescent quantum yields, demonstrating their potential utility in photophysical applications (Satheeshkumar et al., 2017).

Copolymerization Studies

  • Research into novel copolymers involving derivatives of 2-chloro-3-(4-fluorophenyl)-1-propene has shown their application in creating materials with specific properties. For instance, copolymerization with styrene was explored, yielding materials whose decomposition occurred in a controlled two-step process, suggesting applications in materials science for developing heat-resistant polymers (Kharas et al., 2016).

Intermediate in Organic Synthesis

  • The compound has been used as an intermediate in the synthesis of more complex molecules, such as Epoxiconazole, an important agricultural chemical. This highlights its role in the production of intermediates with high yield and selectivity, emphasizing the efficiency of using this compound in industrial synthesis processes (Peng, 2012).

Photodehalogenation Studies

  • In photodehalogenation studies, derivatives of 2-chloro-3-(4-fluorophenyl)-1-propene were shown to generate phenyl cations and benzynes, intermediates that are significant in organic synthesis. These findings open new pathways in synthetic chemistry, allowing for the development of novel synthetic strategies and the production of complex molecules (Protti et al., 2012).

Safety And Hazards

Safety and hazards associated with a compound depend on its specific properties. For example, many halogenated hydrocarbons are considered hazardous due to their potential toxicity .

Future Directions

The future directions in the study of a compound like “2-Chloro-3-(4-fluorophenyl)-1-propene” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on improving its efficacy and reducing any side effects .

properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUXGOWCGSOVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30636038
Record name 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30636038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-fluorophenyl)-1-propene

CAS RN

731773-08-3
Record name 1-(2-Chloro-2-propen-1-yl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30636038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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